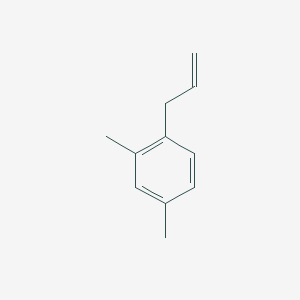

3-(2,4-Dimethylphenyl)-1-propene

説明

3-(2,4-Dimethylphenyl)-1-propene is an unsaturated hydrocarbon featuring a propene backbone (CH₂=CH-CH₂) substituted with a 2,4-dimethylphenyl group. The 2,4-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and thermal stability.

特性

IUPAC Name |

2,4-dimethyl-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)8-10(11)3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBMHANWJCVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633478 | |

| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-33-3 | |

| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)-1-propene typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

化学反応の分析

Types of Reactions

3-(2,4-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

科学的研究の応用

3-(2,4-Dimethylphenyl)-1-propene has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

作用機序

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

3-(1-Adamantyl)-1-propene

Structural Differences :

Polymerization Behavior :

- Homo- and copolymerization with α-olefins (e.g., ethene, propene) using metallocene catalysts (e.g., rac-[ethylenebis(1-indenyl)]zirconium dichloride).

- Adamantyl-substituted polymers exhibit higher glass transition temperatures (Tg) and thermal stability compared to phenyl analogs due to reduced chain mobility .

3-Phenyl-1-propene

Structural Differences :

- A simple phenyl group replaces the 2,4-dimethylphenyl or adamantyl substituent.

Polymerization Behavior :

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Structural Differences :

- Features a hydroxyl group at the 4-position and methyl groups at 3,5-positions on the phenyl ring.

Properties :

1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Structural Differences :

- A propenone (ketone) backbone with 2,4-dichlorophenyl and 4-methylphenyl substituents.

Reactivity :

- The ketone group enables conjugation, increasing UV absorption (relevant in photostabilizers) but reducing chemical stability under basic conditions compared to non-polar propenes .

生物活性

3-(2,4-Dimethylphenyl)-1-propene, also known as α-phenylpropene , is an organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- Structure : The compound features a propene backbone with a dimethylphenyl substituent, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of 3-(2,4-Dimethylphenyl)-1-propene encompasses various pharmacological effects:

Antimicrobial Activity

Research indicates that compounds similar to 3-(2,4-Dimethylphenyl)-1-propene exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

3-(2,4-Dimethylphenyl)-1-propene has shown potential as an antioxidant. In vitro studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of 3-(2,4-Dimethylphenyl)-1-propene against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Antioxidant Activity Assessment : In a controlled experiment, the antioxidant capacity of 3-(2,4-Dimethylphenyl)-1-propene was measured using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Inflammation Model : In vivo studies using a rat model of induced inflammation showed that administration of 3-(2,4-Dimethylphenyl)-1-propene significantly reduced paw edema compared to the control group, suggesting its efficacy in alleviating inflammatory responses.

Data Table

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Efficacy | MIC Assay | MIC = 32 µg/mL (E. coli), 16 µg/mL (S. aureus) |

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| Anti-inflammatory Effect | Paw Edema Model | Significant reduction in edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。